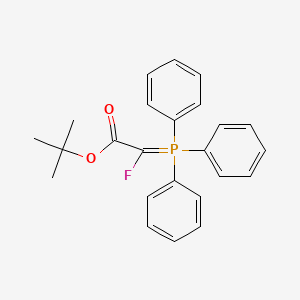

tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate

Description

Properties

Molecular Formula |

C24H24FO2P |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

tert-butyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C24H24FO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |

InChI Key |

NCMHKLHCENNZNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted acetates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is used as a Wittig reagent for the synthesis of alkenes. It is also employed in the preparation of various organic intermediates and fine chemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its stability and reactivity make it suitable for labeling and tracking biological molecules.

Medicine: In medicinal chemistry, tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs and therapeutic agents.

Industry: Industrially, this compound is used in the production of polymers, agrochemicals, and specialty chemicals. Its versatility allows it to be incorporated into various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular target is the carbonyl group, and the pathway involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene product.

Comparison with Similar Compounds

Chemical Identity :

- However, the non-fluorinated analog, tert-butyl (triphenylphosphoranylidene)acetate, is documented as CAS 35000-38-5 .

- Molecular Formula : Hypothetically, the fluorinated variant would be C24H24FO2P (assuming a fluorine replaces one hydrogen in the acetate moiety).

- Structure : Features a tert-butyl ester group, a triphenylphosphoranylidene ylide, and a fluorine substituent at the α-position (2-fluoro).

Properties :

- Physical State: Likely a crystalline solid, similar to its non-fluorinated analog, which has a melting point of 152–155°C .

- Reactivity: A Wittig-type reagent used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-unsaturated esters. The fluorine substituent may enhance electrophilicity, altering reaction kinetics compared to non-fluorinated analogs.

Structural and Functional Analogues

Table 1: Key Properties of Phosphoranylidene Acetate Derivatives

Key Differences :

Ethyl and methyl esters are less bulky, favoring faster ylide formation and broader substrate compatibility .

Electronic Effects: The 2-fluoro substituent (hypothetically) withdraws electron density via its electronegativity, increasing the ylide's electrophilicity. This could enhance reactivity toward carbonyl compounds compared to non-fluorinated analogs.

Solubility and Handling :

- tert-Butyl esters are more lipophilic, requiring polar aprotic solvents (e.g., toluene, DMF) .

- Methyl/ethyl analogs are soluble in THF or acetonitrile, enabling milder conditions .

Reaction Performance

Table 2: Reaction Conditions and Yields

Observations :

- The tert-butyl derivative requires prolonged heating (reflux) due to steric hindrance but achieves high yields in HWE reactions .

Biological Activity

tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₂₄H₂₅O₂P

- Molecular Weight : 376.43 g/mol

- CAS Number : 35000-38-5

The compound features a tert-butyl group, a fluorine atom, and a triphenylphosphoranylidene moiety, which contribute to its reactivity and interaction with biological systems.

The biological activity of tert-butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is primarily attributed to its role as a phosphoranylidene derivative. This class of compounds has been shown to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that phosphoranylidene compounds can inhibit bacterial growth, potentially through interference with bacterial cell wall synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways in target organisms.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of various phosphoranylidene derivatives, including tert-butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents .

- Cytotoxicity Assay

- Mechanistic Insights

Synthesis

The synthesis of tert-butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves:

- Reacting tert-butyl acetate with triphenylphosphine under controlled conditions to form the phosphoranylidene structure.

- Introducing a fluorine substituent via nucleophilic substitution reactions.

Reaction Conditions

| Reactants | Conditions | Yield |

|---|---|---|

| tert-butyl acetate + triphenylphosphine | THF, 20°C, 48h | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.